Etidronic acid
Overview
Description
Etidronic acid is a bisphosphonate used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . Bisphosphonates primarily reduce osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side and hence makes bone stronger on the long run .
Synthesis Analysis
Etidronic Acid, also referred to as HEDP, is a pure white crystal, soluble in water and methanol . It can be synthesized by the reaction of phosphorus trichloride with acetic acid or by the reaction of a mixture of acetic acid/acetic anhydride with phosphoric acid . The synthesis of hydroxyethylidene diphosphonic acid is roughly the following:2PCl3 + CH3COOH + 5H2O → HEDP + 6HCl
This method of production is more economical and practical due to easy availability of raw materials, mild reaction conditions, simple process, easy operation, and high product purity .
Molecular Structure Analysis
Etidronic acid has a molecular formula of CHOP and an average mass of 206.028 Da . The chemical structure of Etidronic acid includes a total of 18 bonds, 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 hydroxyl groups, and 2 phosphonates .Chemical Reactions Analysis
Etidronic acid is used as a complexing agent, water stabilizer, masking agent, extractant, etc., widely used in circulating cooling water, boiler water, oil field water injection, oil pipeline corrosion and other aspects . It is also used in combination with other corrosion inhibitors, scale inhibitors such as chromates, polymeric phosphates, molybdates, silicates, zinc salts, polycarboxylates and derivatives thereof, which has synergistic effect, can improve efficacy .Physical And Chemical Properties Analysis
Etidronic acid is an inorganic phosphoric acid corrosion inhibitor that forms stable compounds with iron, copper, and zinc ions . It shows good inhibitory effects of sediment and corrosion at temperatures below 250 °C and has good stability at high pH .Scientific Research Applications
Resorptive Bone Disease Management
- Paget's Disease Treatment : Etidronic acid effectively decreases biochemical indicators of bone turnover in Paget's disease patients, suggesting its efficacy in managing this condition (Dunn, Fitton, & Sorkin, 1994).
- Postmenopausal Osteoporosis : Studies indicate that etidronic acid increases bone mineral density in postmenopausal women and reduces vertebral fracture incidence, comparable to hormone replacement therapy (Dunn, Fitton, & Sorkin, 1994).
Cardiovascular Applications
- Reducing Arterial Calcification : In dialysis patients, etidronic acid significantly decreases aortic calcification, potentially improving long-term outcomes (Ariyoshi et al., 2006).
Cancer Treatment Support
- Breast Cancer Cell Cytotoxicity : Etidronic acid exhibits cytotoxic effects on MCF-7 human breast cancer cells, suggesting its potential utility in cancer treatment (Zhou et al., 2008).
Industrial Applications
- Scheelite Flotation Efficiency : Etidronic acid has been shown to significantly improve scheelite flotation efficiency in industrial settings, highlighting its utility beyond medical applications (Kang et al., 2018).
Future Directions
Etidronic acid is a weak chelator and hence, when mixed with NaOCl, can be indicated as an irrigant during the entire instrumentation process . The continuous chelation protocol has been shown to bring about excellent antibiofilm activity against biofilms of E. fecalis . Future research could focus on improving the antibiofilm effect of a mixture of sodium hypochlorite (NaOCl) and etidronate (1-hydroxyethylidene-1,1-bisphosphonate, HEBP) using a dual-species biofilm model in root canal system .
properties
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
Record name | Etidronic acid [USAN:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID6023028 | |
Record name | Etidronic acid | |
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Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
Record name | Etidronic acid | |
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Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
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Solubility |
1.15e+01 g/L | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |
Record name | Etidronic acid | |
Source | DrugBank | |
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Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
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Product Name |
Etidronic Acid | |
CAS RN |
2809-21-4, 25211-86-3, 7414-83-7 | |
Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
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Record name | Etidronic acid [USAN:INN:BAN] | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | Etidronic acid | |
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Record name | 1-Hydroxyethylidenediphosphonic acid | |
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Record name | ETIDRONIC ACID | |
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Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
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Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Citations
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